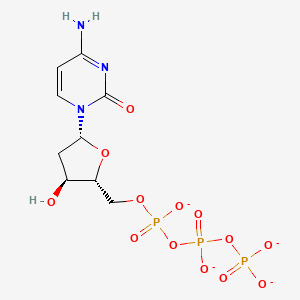

dCTP

Beschreibung

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Deoxycytidine 5'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2'-Deoxycytidine-5'-triphosphate has been reported in Homo sapiens, Bos taurus, and Apis cerana with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to unlabeled parent cpd

Eigenschaften

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWHQCVHVJXOKC-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942755 | |

| Record name | 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dCTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2056-98-6 | |

| Record name | dCTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine 5'-triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dCTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Deoxycytidine Triphosphate (dCTP) in the Fidelity of DNA Replication and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine triphosphate (dCTP) is a fundamental building block for the synthesis and maintenance of genomic integrity. As one of the four deoxyribonucleoside triphosphates (dNTPs), its precise regulation and availability are critical for the accuracy and efficiency of DNA replication and various DNA repair mechanisms. This technical guide provides an in-depth exploration of the multifaceted role of this compound, including its metabolic pathways, its function as a substrate for DNA polymerases, and its significance in nucleotide excision repair, base excision repair, and mismatch repair. Furthermore, this guide delves into the quantitative aspects of dNTP pool dynamics, details key experimental protocols for their analysis, and examines the therapeutic applications of this compound analogs in oncology.

The Core Function of this compound in DNA Synthesis

Deoxycytidine triphosphate (this compound) is an essential precursor for the synthesis of DNA.[1] Its primary role is to serve as one of the four deoxyribonucleoside triphosphates (dNTPs) that DNA polymerases incorporate into a growing DNA strand during replication and repair.[1] The chemical structure of this compound consists of a deoxyribose sugar, a cytosine base, and a triphosphate group.[1] The hydrolysis of the high-energy phosphoanhydride bonds within the triphosphate group provides the energy required for the formation of a phosphodiester bond, thereby extending the DNA chain.[1][2]

The process of DNA replication requires a balanced supply of all four dNTPs to ensure high fidelity. An imbalance in the dNTP pool, including either a deficiency or an excess of this compound, can lead to increased mutation rates, replication stress, and genomic instability.[3][4][5][6]

This compound Metabolism and Regulation

The intracellular concentration of this compound is tightly controlled through a complex network of metabolic pathways, ensuring that its supply meets the cellular demand for DNA synthesis and repair without becoming mutagenic.

De Novo Synthesis and Salvage Pathways

This compound is synthesized through two main pathways: the de novo pathway and the salvage pathway. The de novo pathway synthesizes dNTPs from simpler precursor molecules. A key enzyme in this process is ribonucleotide reductase (RNR) , which catalyzes the conversion of ribonucleoside diphosphates (CDP) to deoxyribonucleoside diphosphates (dCDP). dCDP is then phosphorylated to this compound.[7][8]

The salvage pathway recycles nucleosides and bases from the degradation of DNA and RNA to synthesize dNTPs. Deoxycytidine can be phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP), which is subsequently phosphorylated to dCDP and then this compound.

Allosteric Regulation of Ribonucleotide Reductase

RNR activity is the rate-limiting step in dNTP synthesis and is subject to complex allosteric regulation to maintain a balanced dNTP pool. The enzyme has two allosteric sites: the specificity site and the activity site.

-

Activity Site: ATP binding to this site activates the enzyme, while dATP binding inhibits it, providing a negative feedback loop to control the overall dNTP concentration.

-

Specificity Site: The binding of different nucleotide effectors to this site modulates the enzyme's substrate specificity, ensuring the balanced production of all four dNTPs. For instance, the binding of ATP or dATP promotes the reduction of pyrimidine diphosphates (CDP and UDP), while the binding of dTTP and dGTP stimulates the reduction of GDP and ADP, respectively.[8]

Quantitative Analysis of this compound Pools

The concentration of this compound and other dNTPs varies depending on the cell type, cell cycle stage, and disease state. Proliferating cells, particularly cancer cells, generally exhibit higher dNTP levels compared to quiescent or terminally differentiated cells.[9]

| Cell Type | Cell Cycle Phase | This compound Concentration (pmol/10^6 cells) | Reference |

| Human HL-60 (Leukemia) | Log phase | 4.96 | [10] |

| Human Fibroblasts | Cycling | 11.2 ± 1.5 | [11] |

| Human Fibroblasts | Quiescent | 1.1 ± 0.2 | [11] |

| Yeast (S. cerevisiae) | Wild Type | 4.8 | [12] |

| Mouse Embryonic Fibroblasts | Actively Dividing | ~15-20 | [13] |

| Mouse Embryonic Fibroblasts | Quiescent | ~2-3 | [13] |

Table 1: Representative this compound concentrations in various cell types.

| Cell Cycle Phase | Relative dNTP Pool Size | Key Regulatory Events |

| G1 Phase | Low | RNR activity is low. dNTPs are primarily used for mitochondrial DNA synthesis and DNA repair.[5][14] |

| S Phase | High (5- to 10-fold increase) | RNR expression and activity are maximal to support nuclear DNA replication.[5][7][14] |

| G2/M Phase | Decreasing | RNR activity declines as cells prepare for mitosis. |

Table 2: Fluctuation of dNTP pools throughout the cell cycle.

The Role of this compound in DNA Repair Mechanisms

This compound is indispensable for various DNA repair pathways, where it is utilized by DNA polymerases to fill in the gaps created after the excision of damaged nucleotides.

Nucleotide Excision Repair (NER)

NER is a versatile repair system that removes a wide range of bulky, helix-distorting DNA lesions, such as those caused by UV radiation.[1] After the damaged segment is excised by endonucleases, DNA polymerase fills the resulting gap using the undamaged strand as a template, a process that requires this compound along with the other dNTPs.[1]

Base Excision Repair (BER)

BER corrects damage to single bases, such as that caused by oxidation or alkylation. A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the phosphodiester backbone, and a DNA polymerase incorporates the correct nucleotide, often dCMP if the original base was cytosine, followed by ligation. Imbalances in the this compound pool can affect the fidelity of this repair process.[15]

Mismatch Repair (MMR)

The MMR system corrects errors made during DNA replication that escape the proofreading activity of DNA polymerases. After the mismatched nucleotide is recognized and excised, DNA polymerase synthesizes the correct sequence, a step that requires a balanced supply of dNTPs, including this compound, to ensure fidelity. Imbalances in dNTP pools can impact the efficiency and accuracy of MMR.[16][17]

Experimental Protocols

Quantification of this compound Pools in Cultured Mammalian Cells

This protocol is adapted for cultured mammalian cells.[18]

-

Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet the cells and wash with ice-cold PBS. Count the cells for normalization.

-

Lysis: Lyse the cells by adding ice-cold 65% methanol (e.g., 200 µL per 2 x 10^6 cells). For adherent cells, scrape the cells into the methanol.

-

Vortexing and Heating: Vortex the samples vigorously for 2 minutes. Incubate at 95°C for 3 minutes to inactivate enzymes, then chill on ice for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 3 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant containing the dNTPs to a new tube.

-

Drying: Dry the samples using a speed vacuum. The dried dNTPs can be stored at -80°C.

This method provides high sensitivity and specificity for dNTP quantification.[5][19][20][21]

-

Sample Reconstitution: Reconstitute the dried dNTP extracts in a suitable volume of mobile phase A.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer. Use a gradient elution program with appropriate mobile phases (e.g., an ion-pairing reagent in an aqueous buffer and an organic solvent) to separate the dNTPs.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each dNTP.

-

Quantification: Generate a standard curve using known concentrations of dNTP standards to quantify the amount of each dNTP in the samples.

In Vitro DNA Polymerase Fidelity Assay

This generalized protocol can be adapted to assess the fidelity of various DNA polymerases.

This is a classic forward mutation assay.[22][23]

-

Template Preparation: Use a gapped plasmid vector containing the lacZα gene as a template.

-

Gap-filling Reaction: Perform an in vitro DNA synthesis reaction to fill the gap using the DNA polymerase of interest, primers, and a defined concentration of dNTPs.

-

Transformation: Transform competent E. coli cells that are deficient in the α-peptide of β-galactosidase with the reaction products.

-

Plating and Screening: Plate the transformed cells on media containing an inducer (e.g., IPTG) and a chromogenic substrate (e.g., X-gal).

-

Colony Counting: Count the number of blue (correct synthesis) and white/light blue (mutated) colonies.

-

Fidelity Calculation: Calculate the mutation frequency based on the ratio of white to total colonies. The sequence of the lacZα gene from white colonies can be determined by Sanger sequencing to identify the specific mutations.[23][24][25][26]

NGS-based methods offer higher throughput and more detailed information on mutation types and sequence context effects.[15][27][28][29][30]

-

Template Amplification: Amplify a specific DNA template using the DNA polymerase being tested under defined reaction conditions.

-

Library Preparation: Prepare a sequencing library from the PCR products. This may involve fragmentation, adapter ligation, and the incorporation of unique molecular identifiers (UMIs) to reduce sequencing errors.

-

Next-Generation Sequencing: Sequence the library on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference template sequence. After accounting for sequencing errors (often by using UMIs to build consensus sequences), identify and quantify the mutations introduced by the DNA polymerase.

-

Fidelity Calculation: Calculate the error rate of the polymerase as the number of mutations per base pair per round of amplification.

This compound Analogs in Drug Development

Analogs of this compound are a cornerstone of chemotherapy for various cancers. These compounds typically act as antimetabolites, interfering with DNA synthesis and leading to cell death, particularly in rapidly dividing cancer cells.[31]

Cytarabine (Ara-C)

Cytarabine (arabinosylcytosine) is a synthetic analog of deoxycytidine used in the treatment of acute myeloid leukemia and lymphomas.[1][8][12][27][32]

-

Mechanism of Action: After entering the cell, cytarabine is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP competes with this compound for incorporation into DNA by DNA polymerases.[8][12][27] The arabinose sugar moiety of the incorporated ara-C has a steric clash with the next incoming dNTP, which inhibits DNA chain elongation and induces cell death.[1][8] Ara-CTP is also a potent inhibitor of DNA polymerase.[8][32]

Gemcitabine (dFdC)

Gemcitabine (2',2'-difluorodeoxycytidine) is another deoxycytidine analog used to treat a variety of solid tumors, including pancreatic, lung, and breast cancer.[3][6][14][17][18][20][21]

-

Mechanism of Action: Gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFthis compound) forms.[3][17][20][21] dFthis compound competes with this compound for incorporation into DNA. After the incorporation of dFthis compound, one additional nucleotide is added to the growing DNA strand before synthesis is terminated. This "masked chain termination" protects the incorporated gemcitabine from removal by exonuclease proofreading activity.[7][21] Additionally, dFdCDP is a potent inhibitor of ribonucleotide reductase, leading to a depletion of the cellular dNTP pool, which further enhances the incorporation of dFthis compound into DNA (a process known as self-potentiation).[7][20]

Conclusion

Deoxycytidine triphosphate is a central molecule in the intricate processes of DNA replication and repair. Its availability and the maintenance of a balanced dNTP pool are paramount for genomic stability. An in-depth understanding of this compound metabolism, its role in various DNA transactions, and the consequences of its dysregulation are crucial for researchers in molecular biology and for professionals in drug development. The methodologies outlined in this guide provide a framework for the quantitative analysis of this compound and the assessment of its impact on DNA polymerase fidelity. Furthermore, the clinical success of this compound analogs highlights the therapeutic potential of targeting dNTP metabolism in cancer. Future research in this area will undoubtedly continue to uncover novel insights into the fundamental mechanisms of life and provide new avenues for therapeutic intervention.

References

- 1. This compound: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]

- 2. What Is this compound? Definition & Use Cases [excedr.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 6. Incorporation of gemcitabine and cytarabine into DNA by DNA polymerase beta and ligase III/XRCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Intracellular Nucleotide Levels and the Control of Retroviral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. arep.med.harvard.edu [arep.med.harvard.edu]

- 16. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

- 18. researchgate.net [researchgate.net]

- 19. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 21. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of Insertion of this compound and dTTP Opposite the DNA Lesion O6-Methyl-2′-deoxyguanosine by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cd-genomics.com [cd-genomics.com]

- 24. unsw.edu.au [unsw.edu.au]

- 25. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 26. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. Fidelity Assess of DNA polymerase-Zhuhai Biori Biotechnology Co.,Ltd. [biori-en.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. New Insights and Challenges in Mismatch Repair: Getting Over the Chromatin Hurdle - PMC [pmc.ncbi.nlm.nih.gov]

- 32. academic.oup.com [academic.oup.com]

The Pivotal Role of dCTP in Cellular Metabolism and Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deoxycytidine triphosphate (dCTP) is a fundamental building block for life, serving as an essential precursor for DNA synthesis and repair. Its precise regulation and availability are critical for maintaining genomic integrity and cellular proliferation. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in cellular metabolism and pyrimidine synthesis, offering insights into its biochemical pathways, regulatory mechanisms, and implications for drug development.

Core Functions of this compound in Cellular Processes

Deoxycytidine triphosphate is one of the four deoxyribonucleoside triphosphates (dNTPs) that constitute the monomeric units of DNA.[1][2] Its primary and most critical function is to serve as a substrate for DNA polymerases during DNA replication and repair processes.[1][2] The energy required for the formation of the phosphodiester bond in the growing DNA strand is derived from the hydrolysis of the high-energy pyrophosphate bond within the this compound molecule.[3][4]

Beyond its role as a structural component of DNA, the cellular concentration of this compound is tightly controlled, as imbalances in the dNTP pool can lead to increased mutation rates and genomic instability, hallmarks of cancer and other diseases.[2][5]

Pyrimidine Synthesis Pathways: The Genesis of this compound

The cellular pool of this compound is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis

The de novo pathway constructs pyrimidine nucleotides from simpler precursor molecules such as bicarbonate, aspartate, and glutamine.[6][7] This multi-step enzymatic process culminates in the synthesis of uridine triphosphate (UTP), which is then converted to cytidine triphosphate (CTP) by CTP synthetase.[6][7]

The crucial step in the formation of deoxyribonucleotides is the reduction of the corresponding ribonucleoside diphosphates, catalyzed by the enzyme ribonucleotide reductase (RNR).[8][9][10] Specifically, cytidine diphosphate (CDP) is reduced to deoxycytidine diphosphate (dCDP). Subsequently, dCDP is phosphorylated to this compound by a nucleoside diphosphate kinase.[2][11] In some organisms, an alternative route exists where this compound is deaminated to dUTP, which then enters the pathway for thymidine nucleotide synthesis.[12][13][14]

Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA to synthesize nucleotides.[2] This pathway is particularly important in cells that are not actively dividing or as a complementary source of nucleotides. Deoxycytidine can be phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP), which is then further phosphorylated to ultimately form this compound.[15]

Regulation of this compound Metabolism

The cellular concentration of this compound is meticulously regulated to ensure a balanced supply of all four dNTPs for DNA synthesis. This regulation occurs primarily at the level of the enzyme ribonucleotide reductase (RNR), which is a key rate-limiting step in the de novo synthesis of dNTPs.[8][9][16]

RNR activity is subject to complex allosteric regulation by various nucleotide effectors. ATP binding to the activity site of RNR generally activates the enzyme, while dATP binding is inhibitory, creating a negative feedback loop.[9][10] The specificity of the enzyme for its different substrates (ADP, GDP, CDP, UDP) is modulated by the binding of dNTPs to a separate specificity site. For instance, the binding of ATP or dATP promotes the reduction of UDP and CDP, while dTTP binding stimulates GDP reduction and inhibits CDP and UDP reduction.[8][10] This intricate regulatory network ensures a balanced production of all four dNTPs.

Quantitative Analysis of this compound Pools and Enzyme Kinetics

The precise quantification of intracellular dNTP pools is crucial for understanding cellular metabolism and the effects of drugs targeting these pathways. Various methods, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and polymerase-based assays, are employed for this purpose.[6][13][15][17][18]

Table 1: Representative Intracellular this compound Concentrations in Mammalian Cells

| Cell Line | Condition | This compound Concentration (μM) | Reference |

| HL-60 | Untreated control | 4.96 | [19] |

| HCT116 | Vehicle-treated | 10.5 pmol / 106 cells | [11] |

| 3T3 (rapidly growing) | Labeled from deoxycytidine | Specific activity of dCDP choline was 2.4 times higher than that of this compound | [20] |

| S phase cells | General | Largest dNTP pool, ~20-fold higher than dGTP | [21] |

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Effector | Vmax | Km (mM) | Reference |

| Ribonucleotide Reductase (CHO cells) | CDP | This compound | 0.158 nmol / 5x106 cells/h | 0.033 | [3] |

| Ribonucleotide Reductase (CHO cells) | ADP | GTP | 0.667 nmol / 5x106 cells/h | 0.20 | [3] |

| DNA Polymerase ι | This compound | Mg2+ | - | - | [5] |

| Pyruvate Kinase | dCDP | - | - | - | [12] |

Experimental Protocols

Quantification of this compound Pools by HPLC-MS/MS

This method offers high sensitivity and specificity for the direct quantification of intracellular dNTPs.

Methodology:

-

Cell Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Extract nucleotides using a cold 60% methanol solution.[22]

-

Incubate at -20°C to precipitate proteins and other macromolecules.

-

Centrifuge to pellet debris and collect the supernatant containing the nucleotides.

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Utilize a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI).[6][17]

-

Monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 466.0 > 158.9).[6]

-

Quantify this compound concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.[17]

-

Ribonucleotide Reductase Activity Assay

This assay measures the enzymatic activity of RNR by quantifying the conversion of a ribonucleoside diphosphate to its corresponding deoxyribonucleoside diphosphate.

Methodology:

-

Cell Permeabilization:

-

Treat cells with a mild detergent like Tween-80 to permeabilize the cell membrane, allowing access to intracellular enzymes.[3]

-

-

Reaction Mixture:

-

Quantification of Product:

-

At various time points, take aliquots of the reaction mixture and stop the reaction.

-

Separate the product (dCDP) from the substrate (CDP) using an appropriate method, such as thin-layer chromatography or HPLC.

-

Quantify the amount of radiolabeled dCDP formed using a scintillation counter.

-

Alternatively, a more modern approach utilizes LC-MS/MS to detect the formation of all four deoxyribonucleoside products simultaneously.[16][24][25]

-

Signaling Pathways and Logical Relationships

The intricate network of pyrimidine synthesis and this compound metabolism can be visualized to better understand the regulatory logic and flow of metabolites.

Caption: De Novo Pyrimidine Synthesis Pathway for this compound Production.

Caption: Allosteric Regulation of Ribonucleotide Reductase by Nucleotides.

Caption: Experimental Workflow for dNTP Quantification by HPLC-MS/MS.

Implications for Drug Development

The critical role of this compound in DNA synthesis makes the pyrimidine synthesis pathway an attractive target for anticancer and antiviral therapies.[15] By inhibiting key enzymes in this pathway, the supply of this compound and other dNTPs can be depleted, leading to the arrest of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells.

For example, inhibitors of ribonucleotide reductase, such as hydroxyurea and gemcitabine (which is converted intracellularly to its active diphosphate and triphosphate forms), effectively block the production of all dNTPs.[10] Furthermore, understanding the intricacies of this compound metabolism can aid in the development of novel therapeutic strategies, including the combination of drugs that target both the de novo and salvage pathways to overcome resistance mechanisms.[15]

Conclusion

Deoxycytidine triphosphate is a cornerstone of cellular metabolism, indispensable for the faithful replication and maintenance of the genome. The synthesis and availability of this compound are tightly regulated through a complex interplay of enzymatic activities and allosteric feedback mechanisms. A thorough understanding of these processes, facilitated by robust quantitative and analytical methodologies, is paramount for advancing our knowledge of fundamental cell biology and for the rational design of novel therapeutic interventions targeting proliferative diseases. This guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their pursuit of these goals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. utn.uu.se [utn.uu.se]

- 10. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 11. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 16. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - MetwareBio [metwarebio.com]

- 18. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

- 20. Compartmentation of this compound pools. Evidence from deoxyliponucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Control of nucleotide pools in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Deoxynucleotide-interconverting enzymes and the quantification of deoxynucleoside triphosphates in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Deoxycytidine Triphosphate (dCTP) for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2'-deoxycytidine 5'-triphosphate (dCTP), a critical molecule in molecular biology, drug development, and cellular metabolism. It details its structure, chemical and physical properties, biochemical roles, and the experimental protocols used for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of this compound

Deoxycytidine triphosphate (this compound) is a pyrimidine nucleoside triphosphate essential for the synthesis of DNA.[1][2][3] Its molecular structure consists of three distinct components: a pyrimidine base (cytosine), a pentose sugar (deoxyribose), and a linear triphosphate group.[1][2][3]

The cytosine base is attached to the 1' carbon of the deoxyribose sugar. The key distinction between this compound and its ribonucleotide counterpart, cytidine triphosphate (CTP), lies in the sugar moiety.[1][4] In this compound, the 2' carbon of the deoxyribose ring has a hydrogen atom, whereas in CTP, this position is occupied by a hydroxyl (-OH) group.[1][4] This single structural difference dictates their respective roles, with this compound being incorporated into DNA and CTP into RNA.[1] The triphosphate group is attached to the 5' carbon of the deoxyribose sugar and contains high-energy phosphoanhydride bonds that provide the energy for DNA synthesis.[2][5]

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its function and analysis. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₆N₃O₁₃P₃ | [1][5][6] |

| Molar Mass | 467.156 g/mol | [1][5][6] |

| UV Absorbance Maximum (λmax) | 271 nm (at pH 7.0) | [7][8] |

| Molar Extinction Coefficient (ε) | 9,300 L·mol⁻¹·cm⁻¹ (at 271 nm, pH 7.0) | [8] |

| Predicted pKa | 0.80 ± 0.50 | [9] |

| Storage Conditions | Store at -20°C in an aqueous solution.[5] | [5] |

Note: The provided pKa value is a computational prediction. Experimental determination of pKa values can be influenced by temperature, ionic strength, and the specific method used.[10]

Biochemical Roles and Signaling Pathways

Role in DNA Synthesis and Repair

This compound is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA.[2][3] During DNA replication and repair, DNA polymerases incorporate the deoxycytidine monophosphate (dCMP) moiety of this compound into the growing DNA strand, opposite a guanine base on the template strand.[2][3][5] The energy required for the formation of the phosphodiester bond is released by the hydrolysis of the high-energy phosphoanhydride bonds in this compound, which results in the cleavage and release of a pyrophosphate (PPi) molecule.[2][5] Subsequent hydrolysis of the PPi drives the reaction forward, ensuring the stable incorporation of the nucleotide.[5]

Metabolic Pathways: De Novo and Salvage Synthesis

The cellular pool of this compound is maintained through two primary pathways: de novo synthesis and salvage pathways.

-

De Novo Synthesis: This pathway builds pyrimidine nucleotides from simpler precursor molecules such as glutamine, carbon dioxide, and aspartic acid.[11][12] A key enzyme in this pathway is Ribonucleotide Reductase (RNR), which catalyzes the reduction of cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP). dCDP is then phosphorylated to this compound.[13]

-

Salvage Pathway: This pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA.[3][11] Deoxycytidine can be phosphorylated by deoxycytidine kinase (dCK) to dCMP, which is then further phosphorylated to dCDP and finally this compound. This pathway is particularly important in cells that have a limited capacity for de novo synthesis.

Figure 1. Simplified metabolic pathways for this compound synthesis.

Regulation of Intracellular this compound Pools

Maintaining a balanced pool of dNTPs is critical for genomic integrity, as both deficiencies and surpluses can lead to increased mutation rates.[13] The regulation of this compound levels is tightly controlled through several mechanisms:

-

Allosteric Regulation of Ribonucleotide Reductase (RNR): RNR activity is exquisitely regulated by the binding of various nucleotide effectors.[3][13] For example, high levels of dTTP can inhibit the reduction of CDP, thereby decreasing this compound production, while ATP acts as a general activator.[13]

-

Hydrolysis by SAMHD1: The Sterile Alpha Motif and HD-domain-containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that degrades dNTPs into their corresponding deoxynucleoside and a triphosphate molecule.[1][4] This activity is crucial for maintaining low dNTP levels in non-dividing cells, which serves as an intrinsic defense mechanism against retroviruses like HIV-1.[1][4][14] The catalytic activity of SAMHD1 involves a bimetallic iron-magnesium center and is allosterically activated by GTP and dNTPs.[1][4][14]

Figure 2. Regulation of the cellular dNTP pool.

Experimental Methodologies for this compound Analysis

Accurate quantification of intracellular this compound pools is essential for studying DNA replication, cell cycle progression, and the effects of various drugs. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

Quantification by Ion-Pair Reverse-Phase HPLC

This is a robust method for the simultaneous determination of all dNTPs and rNTPs.[9][15]

-

Principle: The method separates nucleotides based on their hydrophobicity on a reverse-phase column (e.g., C18). An ion-pairing agent, such as tetrabutylammonium (TBA), is added to the mobile phase to neutralize the negative charges of the phosphate groups, allowing for their retention and separation on the nonpolar stationary phase.[15] Detection is typically achieved by UV absorbance at the respective λmax of the nucleotides.[9]

-

Detailed Methodology:

-

Cell Extraction:

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Extract nucleotides by adding a cold solution of 0.6 M trichloroacetic acid (TCA).

-

Incubate on ice for 15 minutes to precipitate macromolecules.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Remove TCA from the aqueous extract by performing three extractions with a water-saturated solution of tri-n-octylamine/Freon (or a modern, safer alternative).[9]

-

The final aqueous phase contains the nucleotides and can be stored at -80°C.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., 4.6 × 150 mm, 2.6 µm particle size) is commonly used.[9]

-

Mobile Phase: An isocratic or gradient system is used. A typical mobile phase consists of a potassium phosphate buffer (pH adjusted), an ion-pairing agent like tetrabutylammonium bromide, and an organic modifier like acetonitrile.[9][15]

-

Flow Rate: A typical flow rate is around 1.2 ml/min.[9]

-

Detection: UV detection at 271 nm for this compound. A photodiode array (PDA) detector allows for the simultaneous monitoring of all nucleotides at their respective absorbance maxima.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of this compound.

-

-

Figure 3. Workflow for this compound quantification by HPLC.

Quantification by Enzymatic Assay

This method relies on the specificity of DNA polymerase for dNTPs.[16]

-

Principle: The assay measures the incorporation of a radiolabeled dNTP into a synthetic DNA template-primer by a DNA polymerase. The reaction is designed such that this compound is the limiting nucleotide. Therefore, the amount of radioactivity incorporated into the newly synthesized DNA is directly proportional to the amount of this compound present in the sample.

-

Detailed Methodology:

-

Sample Preparation: Cell extracts are prepared similarly to the HPLC method, but care must be taken to remove substances that could inhibit the DNA polymerase.

-

Reaction Mixture:

-

Buffer: A suitable buffer for the chosen DNA polymerase (e.g., Tris-HCl with MgCl₂).

-

Template-Primer: A synthetic oligonucleotide template with a primer annealed to it, designed to require the incorporation of multiple dCTPs.

-

dNTPs: Saturating concentrations of dGTP, dTTP, and a radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dATP). This compound is omitted from the standard reaction mix.

-

Enzyme: A DNA polymerase with high processivity, such as Taq DNA polymerase.[16]

-

Sample: A known volume of the cell extract containing the unknown amount of this compound.

-

-

Procedure:

-

Combine the buffer, template-primer, and dNTPs (excluding this compound) in a reaction tube.

-

Add the cell extract.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate at the optimal temperature for the enzyme (e.g., 48°C for Taq polymerase) for a defined period (e.g., 60 minutes).[16]

-

Stop the reaction (e.g., by adding EDTA or heating).

-

Precipitate the newly synthesized DNA (e.g., using TCA) and collect it on a filter.

-

Wash the filter to remove unincorporated radiolabeled dNTPs.

-

-

Detection and Quantification:

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the amount of this compound in the sample by comparing the radioactivity to a standard curve generated using known amounts of this compound.

-

-

-

Considerations: It is crucial to ensure the assay is specific. Ribonucleotides (like CTP) can sometimes be misincorporated by certain polymerases, leading to an overestimation of this compound levels. Using enzymes like Taq polymerase can minimize this issue compared to others like the Klenow fragment.

Applications in Research and Drug Development

This compound is not only a fundamental metabolite but also a key molecule in various research applications and a target for therapeutic intervention.

-

Molecular Biology Reagents: this compound is an essential component of the dNTP mix used in numerous laboratory techniques, including the Polymerase Chain Reaction (PCR), DNA sequencing (both Sanger and next-generation), and cDNA synthesis.[1][17]

-

Cancer Chemotherapy: The metabolism of this compound is a critical factor in the efficacy of certain anticancer drugs. For instance, the chemotherapeutic agent cytarabine (Ara-C) is a nucleoside analog that, once converted to its triphosphate form (Ara-CTP), competes with this compound for incorporation into DNA by DNA polymerase.[17] High intracellular levels of this compound can outcompete Ara-CTP, leading to drug resistance.[17] Therefore, monitoring and modulating this compound pools is a key area of research in oncology.

Conclusion

Deoxycytidine triphosphate is a cornerstone of molecular biology, indispensable for the replication and maintenance of the genetic code. A thorough understanding of its structure, physicochemical properties, and complex metabolic regulation is paramount for researchers in genetics, cell biology, and pharmacology. The robust analytical methods detailed in this guide, such as HPLC and enzymatic assays, provide the necessary tools to investigate the intricate roles of this compound in both normal cellular function and disease states, paving the way for new diagnostic and therapeutic strategies.

References

- 1. Probing the Catalytic Mechanism and Inhibition of SAMHD1 Using the Differential Properties of Rp- and Sp-dNTPαS Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DCTPP1 prevents a mutator phenotype through the modulation of this compound, dTTP and dUTP pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribonucleotide reductase and deoxyribonucleotide pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of SAMHD1 inhibitor complexes reveal the mechanism of water-mediated dNTP hydrolysis | Crick [crick.ac.uk]

- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxycytidine triphosphate - Wikipedia [en.wikipedia.org]

- 7. jenabioscience.com [jenabioscience.com]

- 8. neb.com [neb.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 13. karger.com [karger.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Role of ribonucleotide reductase and deoxynucleotide pools in the oxygen-dependent control of DNA replication in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Changes in deoxynucleoside triphosphate pools induced by inhibitors and modulators of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2'-Hydroxyl Group: A Technical Guide to the Structural and Functional Divergence of dCTP and CTP

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine triphosphate (dCTP) and cytidine triphosphate (CTP) are fundamental precursors for the synthesis of nucleic acids. While chemically similar, a subtle structural distinction—the presence or absence of a single hydroxyl group at the 2' position of the pentose sugar—dictates their profound functional separation and the stability of the genetic material they form. This guide provides an in-depth analysis of this critical difference, detailing the structural parameters, the experimental methodologies used for their determination, and the biochemical pathways that underscore their distinct roles in cellular metabolism and genetics.

Core Structural Difference: The Pentose Sugar

The primary distinction between this compound and CTP lies in the structure of their five-carbon sugar moiety. Both molecules are composed of a cytosine nitrogenous base, a pentose sugar, and a triphosphate group.[1][2] However, CTP contains a ribose sugar, which has a hydroxyl (-OH) group attached to the 2' carbon.[3][4] In contrast, this compound contains a deoxyribose sugar, where this 2'-hydroxyl group is replaced by a hydrogen (-H) atom.[2][4]

This seemingly minor alteration has significant consequences:

-

Chemical Stability: The 2'-hydroxyl group in the ribose of CTP makes the resulting RNA molecule more susceptible to hydrolysis. This inherent instability is suitable for transient molecules like messenger RNA. The absence of this reactive hydroxyl group in this compound contributes to the much greater chemical stability of DNA, which is essential for its role as a long-term repository of genetic information.[4]

-

Helical Structure: The presence of the 2'-hydroxyl group in RNA favors an A-form helical structure, whereas its absence in DNA allows for the formation of the classic B-form double helix under physiological conditions.

-

Enzymatic Recognition: Enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, have active sites that can precisely distinguish between ribose and deoxyribose, ensuring the correct nucleotide is incorporated into the growing nucleic acid chain.[5]

Quantitative Structural Data

The structural parameters of the sugar ring are altered by the absence of the 2'-hydroxyl group. The following table summarizes key bond lengths for the pentose sugars, derived from crystallographic and theoretical data.

| Bond | Atom Pair | Typical Bond Length (Å) in Deoxyribose | Typical Bond Length (Å) in Ribose |

| C-C | C1'-C2' | ~1.52 | ~1.52 |

| C-C | C2'-C3' | ~1.52 | ~1.53 |

| C-O | C1'-O4' | ~1.43 | ~1.42 |

| C-O | C4'-O4' | ~1.45 | ~1.45 |

| C-O | C3'-O3' | ~1.42 | ~1.42 |

| C-H | C2'-H | ~1.09 | ~1.09 |

| C-O | C2'-O2' | N/A | ~1.42 |

Data synthesized from published covalent radii and bond length analyses.[6]

Biochemical Synthesis and Interconversion

This compound is not synthesized directly. Instead, it is derived from its ribonucleotide counterpart through a highly regulated enzymatic pathway. The key enzyme in this process is Ribonucleotide Reductase (RNR) , which converts nucleoside diphosphates (NDPs) into deoxynucleoside diphosphates (dNDPs).[1][7]

The general workflow for the synthesis of this compound is as follows:

-

CTP is dephosphorylated to Cytidine Diphosphate (CDP).

-

Ribonucleotide Reductase catalyzes the reduction of the ribose sugar in CDP to a deoxyribose, forming deoxycytidine Diphosphate (dCDP). This reaction involves a complex free-radical mechanism.[7][8]

-

dCDP is then re-phosphorylated by a kinase to generate the final product, this compound, which can be incorporated into DNA.[1]

This conversion is a critical control point in cellular metabolism, ensuring a balanced supply of deoxyribonucleotides for DNA replication and repair.[7]

References

- 1. m.youtube.com [m.youtube.com]

- 2. What Is this compound? Definition & Use Cases [excedr.com]

- 3. study.com [study.com]

- 4. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

dCTP as a Building Block for DNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxycytidine triphosphate (dCTP) is one of the four canonical deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA synthesis, replication, and repair.[1][2] The fidelity and efficiency of these processes are critically dependent on a balanced supply of this compound, which is maintained through intricate de novo and salvage biosynthetic pathways. The enzymes involved in this compound metabolism, particularly DNA polymerases and ribonucleotide reductase, are essential for cellular proliferation and have emerged as key targets for antiviral and anticancer therapeutics. This technical guide provides a comprehensive overview of the core biochemistry of this compound, its role in DNA synthesis, the regulation of its intracellular pools, and its significance in drug development. Detailed experimental protocols and quantitative data are presented to support researchers in this field.

The Core Biochemistry of this compound

Deoxycytidine triphosphate is a pyrimidine nucleotide composed of a cytosine base, a deoxyribose sugar, and a triphosphate group.[1][3] The triphosphate moiety is a high-energy structure, and the hydrolysis of its phosphoanhydride bonds provides the energy required for the formation of phosphodiester bonds during DNA elongation.[1][3]

Biosynthesis of this compound

The intracellular pool of this compound is maintained by two primary pathways: the de novo synthesis pathway and the salvage pathway.

1.1.1. De Novo Synthesis Pathway

The de novo pathway constructs this compound from simpler precursor molecules. The key steps are as follows:

-

Ribonucleotide Synthesis: The process begins with the synthesis of cytidine triphosphate (CTP) through the multi-step pyrimidine biosynthesis pathway.[4]

-

Reduction to Deoxyribonucleotide: The enzyme ribonucleotide reductase (RNR) catalyzes the reduction of cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP). This is a rate-limiting step in dNTP synthesis.[5][6]

-

Phosphorylation to Triphosphate: Deoxycytidine diphosphate (dCDP) is then phosphorylated by a nucleoside diphosphate kinase to yield deoxycytidine triphosphate (this compound).[2]

Signaling Pathway: De Novo Synthesis of this compound

Caption: De novo synthesis pathway of this compound.

1.1.2. Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA.[2][7] This pathway is particularly important in cells that have a limited capacity for de novo synthesis. The key steps involving cytidine are:

-

Deoxycytidine Formation: Deoxycytidine is salvaged from degraded DNA.

-

Phosphorylation to Monophosphate: Deoxycytidine kinase phosphorylates deoxycytidine to deoxycytidine monophosphate (dCMP).

-

Sequential Phosphorylation: dCMP is subsequently phosphorylated to dCDP and then to this compound by specific kinases.[7]

Signaling Pathway: Salvage Pathway for this compound Synthesis

Caption: Salvage pathway for this compound synthesis.

The Role of this compound in DNA Synthesis

This compound is indispensable for the elongation of DNA strands during replication and repair, a process catalyzed by DNA polymerases.[1]

Mechanism of Incorporation

The incorporation of this compound into a growing DNA strand follows a fundamental mechanism:

-

Template Recognition: The DNA polymerase selects the incoming this compound based on Watson-Crick base pairing with the corresponding guanine (G) residue on the template strand.

-

Nucleophilic Attack: The 3'-hydroxyl group of the terminal nucleotide on the primer strand acts as a nucleophile, attacking the α-phosphate of the incoming this compound.[8]

-

Phosphodiester Bond Formation: A phosphodiester bond is formed, and a pyrophosphate molecule (PPi) is released.[3][9] The subsequent hydrolysis of pyrophosphate provides the thermodynamic driving force for the reaction.[3]

Logical Relationship: this compound Incorporation into DNA

Caption: Mechanism of this compound incorporation by DNA polymerase.

Regulation of dNTP Pools

The maintenance of balanced dNTP pools is crucial for high-fidelity DNA synthesis. Imbalances can lead to increased mutation rates.[2] The enzyme ribonucleotide reductase (RNR) plays a central role in regulating the overall dNTP concentration. The activity of RNR is allosterically regulated by the binding of dNTPs to its specificity and activity sites.[5][6]

Quantitative Data

Intracellular dNTP Concentrations

The concentrations of dNTPs vary depending on the cell type and the stage of the cell cycle, with the highest levels observed during the S phase to support DNA replication.[6]

| Cell Type | Cell Cycle Phase | This compound (pmol/10^6 cells) | dTTP (pmol/10^6 cells) | dATP (pmol/10^6 cells) | dGTP (pmol/10^6 cells) | Reference |

| Budding Yeast | G1 | ~5 | ~15 | ~7 | ~3 | [3] |

| Budding Yeast | S | ~15 | ~45 | ~20 | ~9 | [6] |

| Human Fibroblasts | Cycling | 2.9 ± 0.5 | 6.8 ± 1.1 | 4.2 ± 0.7 | 1.8 ± 0.3 | [8] |

| Human Fibroblasts | Confluent | 0.4 ± 0.1 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 | [8] |

Kinetic Parameters of Key Enzymes

The efficiency of this compound utilization and synthesis is determined by the kinetic properties of enzymes like DNA polymerases and ribonucleotide reductase.

Table 2: Kinetic Parameters for DNA Polymerases with this compound

| DNA Polymerase | K_d (µM) | k_pol (s⁻¹) | Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) | Reference |

| HIV-1 Reverse Transcriptase | 9 | 50 | 5.6 | [10] |

| T7 DNA Polymerase | 24 ± 3.1 | 234 ± 9.4 | 9.75 | [7] |

| Human DNA Polymerase ι (with Mg²⁺) | 220-450 | - | - | [2] |

Table 3: Kinetic Parameters for Ribonucleotide Reductase (CDP Reduction)

| Enzyme Source | Activator | K_m (CDP) (mM) | V_max (nmol/5x10^6 cells/h) | Reference |

| Chinese Hamster Ovary Cells | This compound | 0.033 | 0.158 | [1] |

Experimental Protocols

Quantification of Intracellular dNTPs

A common method for dNTP quantification is a DNA polymerase-based enzymatic assay.

Principle: The concentration of a specific dNTP in a cell extract is determined by measuring its incorporation into a synthetic DNA template/primer by a DNA polymerase in the presence of a radiolabeled dNTP.

Methodology:

-

Cell Lysis and Extraction:

-

Harvest approximately 2 x 10^6 cells.

-

Lyse the cells and extract nucleotides using a cold 60% methanol solution.

-

Incubate at 95°C for 3 minutes, followed by cooling on ice.

-

Centrifuge to remove cell debris.

-

-

Sample Preparation:

-

The supernatant containing the nucleotides is further purified and concentrated.

-

-

DNA Polymerase Reaction:

-

Prepare a reaction mixture containing a specific template-primer, a DNA polymerase (e.g., Taq polymerase for this compound and dGTP, Klenow fragment for dATP and dTTP), a radiolabeled dNTP (e.g., [α-³²P]dATP), and the cell extract.[8]

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 48°C for Taq).[8]

-

-

Quantification:

-

The amount of incorporated radioactivity is proportional to the concentration of the specific dNTP in the extract.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the dNTP concentration by comparing the results to a standard curve generated with known dNTP concentrations.

-

DNA Polymerase Activity Assay

Principle: The activity of a DNA polymerase is measured by its ability to incorporate dNTPs into a DNA template.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing a DNA template-primer, all four dNTPs (including this compound), the DNA polymerase to be assayed, and a suitable reaction buffer.

-

A radiolabeled or fluorescently labeled dNTP can be included for detection.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for the polymerase for a defined period.

-

-

Detection and Analysis:

-

Stop the reaction and separate the elongated DNA from the unincorporated dNTPs (e.g., by gel electrophoresis).

-

Visualize and quantify the elongated DNA product. The amount of product is indicative of the polymerase activity.

-

Cell Viability Assay (MTT Assay) for Drug Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound (e.g., a this compound analog) for a specified duration (e.g., 24, 48, or 72 hours).[11]

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

-

Solubilization and Measurement:

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[11]

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

-

This compound in Drug Development

The critical role of this compound in DNA synthesis makes the enzymes involved in its metabolism attractive targets for the development of anticancer and antiviral drugs.

Anticancer Therapy

Rapidly proliferating cancer cells have a high demand for dNTPs, making them particularly vulnerable to drugs that disrupt this compound metabolism.[12][13][14]

Gemcitabine: A widely used anticancer drug, is a deoxycytidine analog.[15]

-

Mechanism of Action: Gemcitabine is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFthis compound) forms. dFthis compound competes with this compound for incorporation into DNA.[2][16] Once incorporated, it causes "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted, preventing repair and leading to apoptosis.[9] Additionally, dFdCDP inhibits ribonucleotide reductase, further depleting the dNTP pool.[2]

Signaling Pathway: Mechanism of Action of Gemcitabine

Caption: Mechanism of action of the anticancer drug gemcitabine.

Antiviral Therapy

Many viruses rely on their own polymerases for genome replication, which can be targeted by nucleoside analogs.[17][18]

Zidovudine (AZT): An antiretroviral drug used in the treatment of HIV infection.

-

Mechanism of Action: Zidovudine is a thymidine analog that, once phosphorylated to its triphosphate form, competes with the natural thymidine triphosphate for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][19] The azido group at the 3' position of zidovudine prevents the formation of a phosphodiester bond, leading to chain termination and inhibition of viral replication.[1][3] Zidovudine has a higher affinity for the viral reverse transcriptase than for human DNA polymerases, providing a degree of selectivity.[1]

Experimental Workflow for Screening Polymerase Inhibitors

High-throughput screening (HTS) is a common approach for discovering novel polymerase inhibitors.

Experimental Workflow: High-Throughput Screening of Polymerase Inhibitors

Caption: A typical workflow for high-throughput screening of polymerase inhibitors.

Conclusion

This compound is a cornerstone of DNA metabolism, and its tightly regulated synthesis and incorporation are fundamental to life. The intricate pathways that govern its availability and the enzymes that utilize it as a substrate present a wealth of opportunities for therapeutic intervention. A thorough understanding of the biochemistry of this compound, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals seeking to advance our knowledge of DNA synthesis and to develop novel treatments for cancer and viral diseases. The continued exploration of this compound metabolism will undoubtedly unveil new insights and therapeutic strategies in the years to come.

References

- 1. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. m.youtube.com [m.youtube.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 8. A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 11. Clinical development of cancer therapeutics that target metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. Gemcitabine - Wikipedia [en.wikipedia.org]

- 16. cancercareontario.ca [cancercareontario.ca]

- 17. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of dCTP Incorporation by DNA Polymerase

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular mechanisms governing the incorporation of deoxycytidine triphosphate (dCTP) by DNA polymerases. It details the catalytic cycle, the critical role of metal ions, the structural dynamics that ensure fidelity, and the key experimental techniques used to elucidate these processes.

The Catalytic Cycle of Nucleotide Incorporation

The incorporation of a nucleotide by DNA polymerase is a multi-step process characterized by remarkable speed and precision. The cycle ensures that the correct nucleotide, as dictated by the template strand, is added to the growing primer strand. The general pathway involves initial DNA binding, followed by nucleotide association, a rate-limiting conformational change, chemical catalysis, and finally pyrophosphate release and translocation to prepare for the next cycle.[1]

The fundamental steps are as follows:

-

DNA Binding: The DNA polymerase binds to the primer-template DNA duplex to form a binary complex (E:p/t).[1]

-

dNTP Binding: The correct incoming nucleotide, in this case, this compound, binds to the active site of the E:p/t complex, forming an initial, loose ternary complex (E:p/t:this compound).[1] This binding event initiates a series of conformational changes.

-

Conformational Change (Induced Fit): Upon binding the correct this compound, the polymerase undergoes a significant conformational change, primarily involving the "fingers" subdomain. This subdomain rotates to create a snug binding pocket around the nascent base pair.[1][2] This transition from an "open" to a "closed" state is a critical checkpoint for fidelity, as an incorrect nucleotide does not induce this change as efficiently.[3][4] This step is often the rate-limiting step in the incorporation cycle.[1][5]

-

Chemical Catalysis (Phosphoryl Transfer): In the closed conformation, the active site is perfectly aligned for catalysis. The 3'-hydroxyl group of the primer terminus, activated by a metal ion, performs a nucleophilic attack on the α-phosphate of the incoming this compound.[6] This forms a new phosphodiester bond and releases a pyrophosphate (PPi) molecule.

-

Product Release and Translocation: Following catalysis, the fingers subdomain reopens, which facilitates the release of the pyrophosphate.[7] The polymerase then translocates one position forward along the DNA template, preparing the active site for the next round of nucleotide incorporation.[8] Recent studies suggest that for some polymerases, translocation may precede the chemical step.[8]

The Role of Divalent Metal Ions in Catalysis

The phosphoryl transfer reaction is critically dependent on the presence of divalent metal ions, typically Mg²⁺.[7][9] A widely accepted model has been the "two-metal-ion mechanism," though recent evidence suggests a potential role for a third metal ion.

The Two-Metal-Ion Mechanism

For decades, the catalytic mechanism has been described as involving two essential metal ions, often referred to as Metal A and Metal B.[9][10][11]

-

Metal A (the "catalytic" metal): This ion is primarily responsible for activating the nucleophile. It coordinates with the 3'-hydroxyl group of the primer, lowering its pKa and facilitating its deprotonation for the attack on the this compound's α-phosphate.[6][11]

-

Metal B (the "nucleotide-binding" metal): This ion coordinates with the α, β, and γ phosphates of the incoming this compound.[6] Its roles are to correctly position the this compound in the active site and to stabilize the negative charge of the pentacovalent transition state and the pyrophosphate leaving group.[6][7]

Two universally conserved aspartate residues within the polymerase's "palm" subdomain are crucial for coordinating these two metal ions.[7][9]

References

- 1. dNTP-dependent Conformational Transitions in the Fingers Subdomain of Klentaq1 DNA Polymerase: INSIGHTS INTO THE ROLE OF THE “NUCLEOTIDE-BINDING” STATE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational dynamics during misincorporation and mismatch extension defined using a DNA polymerase with a fluorescent artificial amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Dynamics of DNA Polymerases Revealed at the Single-Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 34.237.233.138 [34.237.233.138]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Editorial: Nucleic Acid Polymerases: The Two-Metal-Ion Mechanism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Following replicative DNA synthesis by time-resolved X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: Nucleic Acid Polymerases: The Two-Metal-Ion Mechanism and Beyond [frontiersin.org]

- 10. Catalytic mechanism of DNA polymerases—Two metal ions or three? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on Deoxycytidine Triphosphate (dCTP) in Nucleotide Salvage Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine triphosphate (dCTP) is a critical precursor for DNA synthesis, and its intracellular concentration is tightly regulated to ensure genomic integrity. The nucleotide salvage pathway provides an essential mechanism for recycling deoxycytidine and its derivatives to maintain balanced dNTP pools. This guide delves into the core aspects of this compound metabolism within the salvage pathway, its regulation, and its significance in both normal cellular function and disease states, particularly cancer. We provide a comprehensive overview of the key enzymes involved, quantitative data on dNTP pool sizes, detailed experimental protocols for this compound quantification, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound metabolism and its therapeutic potential.

Introduction

The fidelity of DNA replication and repair is paramount for cellular viability and the prevention of genetic mutations that can lead to diseases such as cancer. A balanced supply of the four deoxyribonucleoside triphosphates (dNTPs) – dATP, dGTP, this compound, and dTTP – is crucial for these processes. Cells employ two main pathways for dNTP synthesis: the de novo pathway, which synthesizes nucleotides from simple precursors, and the salvage pathway, which recycles nucleosides and nucleobases from the degradation of DNA and RNA.[1][2] The salvage pathway is particularly important in non-proliferating cells and certain tissues that have limited de novo synthesis capacity.[1]

This guide focuses on the role of deoxycytidine triphosphate (this compound) within the nucleotide salvage pathway. We will explore the key enzymatic reactions, regulatory mechanisms, and the implications of dysregulated this compound metabolism in disease. Furthermore, we will provide practical guidance for researchers with detailed experimental protocols and data presentation to facilitate further investigation in this field.

The this compound Salvage Pathway: Core Machinery and Regulation

The salvage pathway for this compound synthesis begins with the uptake of deoxycytidine (dC) from the extracellular environment or from the breakdown of intracellular nucleic acids. The central enzyme in this pathway is Deoxycytidine Kinase (dCK) , which catalyzes the initial and rate-limiting phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP).[3][4]

Subsequent phosphorylation steps are carried out by other kinases to ultimately form this compound:

-

dCMP to dCDP: Catalyzed by dCMP kinase (CMPK).

-

dCDP to this compound: Catalyzed by nucleoside diphosphate kinase (NDPK).

The activity of dCK is a critical regulatory point. It is subject to feedback inhibition by this compound, ensuring a balanced production of this nucleotide. The expression and activity of dCK are also cell cycle-dependent, with the highest levels observed during the S phase to meet the demands of DNA replication.[3]

Another key player in maintaining this compound homeostasis is This compound pyrophosphatase 1 (DCTPP1) . This enzyme hydrolyzes this compound, as well as modified forms of this compound, to dCMP, thereby preventing the accumulation of potentially mutagenic nucleotides and contributing to the regulation of dNTP pools.[5][6] Dysregulation of DCTPP1 has been implicated in cancer progression and chemotherapy resistance.[6][7][8]

Signaling Pathway Diagram

Caption: The this compound Salvage Pathway.

Quantitative Analysis of dNTP Pools

The precise measurement of intracellular dNTP concentrations is essential for understanding cellular metabolism and the effects of drugs that target nucleotide synthesis. These levels can vary significantly depending on the cell type, proliferation rate, and external conditions.

| Cell Line | dATP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | This compound (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | Reference |

| HCT116 (human colorectal cancer) | 25.4 | 8.9 | 10.5 | 29.8 | [9] |

| MES-SA (human uterine sarcoma) | ~15 | ~5 | ~20 | ~35 | [10] |

| 3T3 (mouse fibroblast) | Varies with cell cycle | Varies with cell cycle | Varies with cell cycle | Varies with cell cycle | [11] |

| Ehrlich ascites cells | Unchanged by hypoxia | Unchanged by hypoxia | Decreased by hypoxia | Moderately changed by hypoxia | [12] |

Note: The values presented are approximate and can vary based on the specific experimental conditions and measurement techniques used.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound pools is challenging due to their low intracellular concentrations and potential for degradation during sample preparation. Below are detailed methodologies for two common approaches: High-Performance Liquid Chromatography (HPLC) and an enzymatic assay.